molecular formula C13H10ClN3 B3036820 2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole CAS No. 400081-23-4

2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Cat. No. B3036820
CAS RN: 400081-23-4
M. Wt: 243.69 g/mol
InChI Key: JJVHJDVVQCUENJ-UHFFFAOYSA-N
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Description

The compound “(2-Chloro-3-pyridinyl)(phenyl)methanol” has a molecular formula of C12H10ClNO and an average mass of 219.667 Da . Another related compound is “2-Chloro-N-(2-chloro-3-pyridinyl)nicotinamide” with a molecular formula of C11H7Cl2N3O and an average mass of 268.099 Da .


Synthesis Analysis

The synthesis of a related compound, “(2-Chloro-3-pyridinyl)methanol”, involves the use of sodium hypochlorite and 2,2,6,6-Tetramethyl-1-piperidininyloxy free radical in dichloromethane at 0 - 20℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3-pyridinyl)(phenyl)methanol” includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound “2-Chloro-N-(2-chloro-3-pyridinyl)nicotinamide” has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

The compound “(2-Chloro-3-pyridinyl)(phenyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 381.6±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound “2-Chloro-N-(2-chloro-3-pyridinyl)nicotinamide” has a density of 1.5±0.1 g/cm3, a boiling point of 354.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acid Additives in Synthesis: Acid additives are crucial in the synthesis of pyrido[1,2-a]benzimidazoles, including derivatives like 2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole. These compounds have applications in medicinal chemistry due to properties like solubility and DNA intercalation, as well as in materials chemistry due to their fluorescence characteristics (Masters et al., 2011).

Biological and Medicinal Applications

  • Potential Anticancer Activity: Benzimidazole-based compounds demonstrate potential anticancer activity. For instance, Zn(II) complexes with benzimidazole derivatives exhibited cytotoxic properties against various carcinoma cells, highlighting the potential of such compounds in cancer treatment (Zhao et al., 2015).
  • DNA Topoisomerase I Inhibitors: Some 1H-benzimidazole derivatives act as inhibitors of mammalian type I DNA topoisomerases, an important target in cancer therapy. This underlines the therapeutic potential of benzimidazole compounds in oncology (Alpan et al., 2007).

Chemistry and Material Science

  • Synthesis Routes: Studies focus on synthesizing key intermediates, like (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, for the preparation of chiral proton pump inhibitors. This showcases the versatility of benzimidazole compounds in various chemical syntheses (Yang, 2008).
  • Green Metric Evaluation: The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in benzimidazole synthesis, has been modified for improved sustainability. This highlights the environmental consideration in the synthesis of such compounds (Gilbile et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activity: Benzimidazole compounds, including derivatives of 2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, have shown significant antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Tavman et al., 2008).

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-11-7-3-2-6-10(11)16-13(17)9-5-4-8-15-12(9)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVHJDVVQCUENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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